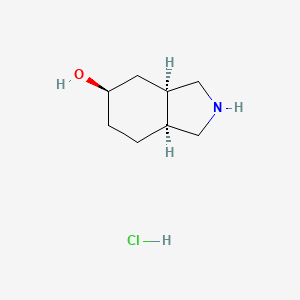

(3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of “(3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole” would be determined by the specific substituents present on the isoindole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “(3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole” would depend on the specific substituents present. For example, a related compound, “(3aR,5R,7aS)-1,3-Dioxooctahydroisobenzofuran-5-carboxylic Acid”, has a molecular weight of 198.17, is solid at 20°C, and has a melting point of 152.0 to 156.0 °C .Wissenschaftliche Forschungsanwendungen

Pharmacological Efficacy and Safety

Lurasidone, a compound structurally related to the isoindole family, has been extensively studied for its efficacy and safety in treating psychotic and mood disorders. It is a novel antipsychotic with a unique pharmacodynamic profile, demonstrating effectiveness in short-term treatment of schizophrenia and acute bipolar depression. It is well-tolerated, with a low risk of inducing metabolic or cardiac abnormalities, although its risk of akathisia may be higher compared to other modern antipsychotics. These findings highlight the therapeutic potential of compounds within the isoindole class, suggesting a need for further long-term and diverse indications testing (Pompili et al., 2018).

Polyindoles Synthesis and Applications

Anticancer Properties

The anticancer properties of conjugated linoleic acid (CLA), a compound related to the broader class of structures including isoindoles, have been extensively reviewed. Research suggests that specific isomers of CLA may have varying effects on tumorigenesis. While c9, t11-CLA and t10, c12-CLA isomers both show promise in reducing the incidence of certain cancers in vivo, their mechanisms of action appear to differ, influencing tumor growth through distinct metabolic pathways and gene regulation. This demonstrates the complexity and potential of specific structural isomers within this class of compounds for therapeutic applications (Kelley, Hubbard, & Erickson, 2007).

Safety And Hazards

The safety and hazards associated with “(3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole” would depend on the specific substituents present. For example, a related compound, “(3aR,5R,7aS)-1,3-Dioxooctahydroisobenzofuran-5-carboxylic Acid”, is classified as potentially causing skin irritation, serious eye damage, allergic skin reaction, and allergy or asthma symptoms if inhaled .

Eigenschaften

IUPAC Name |

(3aR,5R,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c10-8-2-1-6-4-9-5-7(6)3-8;/h6-10H,1-5H2;1H/t6-,7+,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZXEQGQTRITTG-ARIDFIBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCC2CC1O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CNC[C@@H]2C[C@@H]1O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole | |

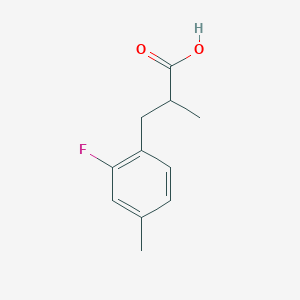

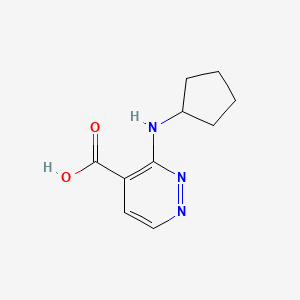

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-ol](/img/structure/B1459094.png)

![6,6-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1459105.png)

amine](/img/structure/B1459110.png)